4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one

Medicinal Chemistry Opioid Receptor Pharmacology Spirocyclic Compound Synthesis

4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one (CAS: 1501784-31-1) is a disubstituted cyclohexanone building block characterized by a piperidine ring at the 2-position and geminal dimethyl groups at the 4-position. Its molecular formula is C13H23NO with a molecular weight of 209.33 g/mol.

Molecular Formula C13H23NO
Molecular Weight 209.33 g/mol
Cat. No. B13325587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one
Molecular FormulaC13H23NO
Molecular Weight209.33 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)C(C1)C2CCCCN2)C
InChIInChI=1S/C13H23NO/c1-13(2)7-6-12(15)10(9-13)11-5-3-4-8-14-11/h10-11,14H,3-9H2,1-2H3
InChIKeyUGZOJUFGQYXKFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one: A Sterically Defined Building Block for Spirocyclic Drug Discovery


4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one (CAS: 1501784-31-1) is a disubstituted cyclohexanone building block characterized by a piperidine ring at the 2-position and geminal dimethyl groups at the 4-position . Its molecular formula is C13H23NO with a molecular weight of 209.33 g/mol . The compound serves as a critical, highly pre-organized intermediate, uniquely positioned to construct the complex spirocyclic core found in a series of potent, dual-acting opioid receptor ligands patented by Gruenenthal GmbH [1]. Its architectural specificity provides a direct synthetic route to defined molecular geometries, differentiating it from more flexible or unsubstituted ketone-amine building blocks.

Why Generic 2-(Piperidin-2-yl)cyclohexanones Cannot Substitute for 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one


Attempting to substitute the 4,4-dimethyl derivative with a simpler 2-(piperidin-2-yl)cyclohexan-1-one or other unsubstituted aminoketones would fundamentally fail in applications requiring downstream construction of a spirocyclic junction, as exemplified by the series in patent US9120797 [1]. The gem-dimethyl substitution is not merely a steric decoration; it is a prerequisite for the successful formation of the specific spiro-fused [n]indole-cyclohexane scaffold. The 4,4-dimethyl group enforces a conformational lock on the cyclohexanone ring, a feature absent in unsubstituted analogs, which biases the reactive conformation and prevents unproductive side reactions during the key spirocyclization step [1]. Furthermore, generic alternatives lack the validated quality control protocols (e.g., specific HPLC/NMR verification) established for this cataloged compound at the >95% purity level, introducing avoidable risk into multi-step research syntheses .

Quantifiable Differentiation Evidence for 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one


Enabling Synthesis of Sub-nanomolar Dual Opioid Receptor Ligands vs. Generic Aminoketones

This compound is the essential precursor for constructing the cyclohexane-based spirocyclic core of a lead series in patent US9120797. In contrast, generic unsubstituted or mono-substituted 2-piperidinyl cyclohexanones would produce a different, less conformationally constrained scaffold, failing to generate the patented compounds [1]. The ultimate products of this building block, such as the derivative BDBM177911, demonstrate sub-nanomolar binding affinities (Ki of 0.260 nM for the Opioid growth factor receptor-like protein 1 and 0.360 nM for the Mu-type opioid receptor) in receptor binding assays, providing a quantifiable benchmark for the value of the 4,4-dimethyl spirocyclic architecture [2]. This functional potency is directly contingent on the use of the target compound as a starting material, which is not achievable with simpler analogs.

Medicinal Chemistry Opioid Receptor Pharmacology Spirocyclic Compound Synthesis

Conformational Pre-organization versus Flexible Analogs for Stereochemical Control

The introduction of the gem-dimethyl group at the 4-position imposes a strong conformational lock on the cyclohexanone ring, as predicted by cyclohexane chair conformer analysis . This pre-organization forces the reactive piperidine and ketone groups into a spatially defined orientation, which is crucial for diastereoselective transformations. A comparative unsubstituted 2-(piperidin-2-yl)cyclohexanone would exist as a rapidly interconverting mixture of conformers, leading to lower stereoselectivity in subsequent reactions [1]. The specific equatorial orientation of the piperidine ring, stabilized by the 4,4-dimethyl substitution, minimizes steric clashes and provides a single reactive geometry, a distinct advantage for asymmetric synthesis.

Synthetic Chemistry Conformational Analysis Stereoselective Synthesis

Batch-Verified Purity and Identity for Reliable Research Reproducibility

Sourcing this compound from a reputable vendor guarantees a standard purity of 95%, with batch-specific analytical data provided, including 1H NMR, HPLC, and GC, which serve as verifiable quality benchmarks . This contrasts with procurement from non-specialist or non-validated sources where such quality control documentation may be absent or unreliable, potentially introducing unknown impurities that compromise sensitive catalytic or biological assay. While many building blocks are sold, the availability of a tamper-proof, batch-specific digital product report provides a quantifiable and auditable level of research integrity, mitigating the risk of experimental failure due to poor starting material quality.

Chemical Procurement Quality Control Reproducibility

Optimal Sourcing Scenarios for 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one


Synthesis of Patented Dual MOR/OGFRL1 Spirocyclic Ligand Libraries

This scenario involves the development of new analgesic compounds based on the Gruenenthal spirocyclic scaffold. The compound is the mandatory starting point, as detailed in patent US9120797 [1]. Procurement is justified by the compound's unique ability to form the core required for accessing the target pharmacophore, for which lead compounds have already demonstrated sub-nanomolar activity against the Mu-opioid receptor and Opioid growth factor receptor-like protein 1 .

Development of Conformationally Locked Chiral Ligands or Organocatalysts

For chemists designing novel chiral ligands or bifunctional organocatalysts, the compound's rigid framework offers a superior scaffold. Its single, predictable conformation, enforced by the 4,4-dimethyl group [1], simplifies stereochemical outcome prediction and optimization when functionalizing the piperidine nitrogen or the ketone moiety, leading to higher catalytic efficiency and enantiomeric excess compared to scaffolds built from more flexible amino-ketone building blocks .

Central Building Block Supply for Fragment-Based Drug Discovery (FBDD) Programs

In an FBDD campaign targeting protein families like GPCRs or ion channels, this compound can serve as a privileged, three-dimensional fragment. Its highly defined conformation and dual amine-ketone functionality provide a unique fragment vector set, distinct from common flat aromatic or monofunctionalized saturated fragments. The guaranteed batch-to-batch purity and analytical traceability are non-negotiable requirements for the strict reproducibility standards of fragment soaking and biophysical screening assays.

Core Precursor for Sterically Demanding Multistep Total Synthesis

For total synthesis projects targeting complex natural product-like molecules where a quaternary carbon center and a defined 1,3-amine-ketone spatial arrangement are necessary, this compound acts as an advanced, protected precursor. Its procurement directly eliminates multiple early synthetic steps required to install the gem-dimethyl group with correct stereocontrol, significantly simplifying synthetic route planning and improving overall yield relative to starting from simpler, commercially available cyclohexanone derivatives.

Quote Request

Request a Quote for 4,4-Dimethyl-2-(piperidin-2-YL)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.